Cholest-4-en-3-ol
Overview
Description
Cholest-4-en-3-ol is a sterol, a type of organic molecule that is an essential component of cell membranes in animals. It is a derivative of cholesterol and plays a significant role in various biological processes. The compound is characterized by its four-ring structure, which is typical of steroids, and a hydroxyl group at the third carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-4-en-3-ol can be synthesized through the oxidation of cholesterol. One common method involves the use of cholesterol oxidase, an enzyme that catalyzes the oxidation of cholesterol to cholest-4-en-3-one, which can then be reduced to this compound . The reaction typically occurs in an aqueous/organic biphasic system, which helps in the efficient conversion and subsequent purification of the product .
Industrial Production Methods
Industrial production of this compound often involves microbial transformation processes. Microorganisms such as Rhodococcus and Enterobacter species are used to produce cholesterol oxidase, which facilitates the conversion of cholesterol to cholest-4-en-3-one and subsequently to this compound . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cholest-4-en-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to cholesterol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Cholest-4-en-3-one.
Reduction: Cholesterol.
Substitution: Various cholest-4-en-3-yl halides.
Scientific Research Applications
Cholest-4-en-3-ol has numerous applications in scientific research:
Mechanism of Action
Cholest-4-en-3-ol exerts its effects primarily through its interaction with cell membranes. It helps maintain membrane fluidity and integrity, which is crucial for proper cell function . The compound can also be converted into other bioactive molecules, such as steroid hormones, which act on specific molecular targets and pathways to regulate various physiological processes .
Comparison with Similar Compounds
Cholest-4-en-3-ol is similar to other sterols such as cholesterol, cholest-5-en-3-ol, and cholest-14-en-3-ol . it is unique in its specific structure and the position of the double bond, which influences its chemical reactivity and biological activity . Compared to cholesterol, this compound has distinct properties that make it valuable in specific industrial and medical applications .
List of Similar Compounds
- Cholesterol (cholest-5-en-3-ol)
- Cholest-14-en-3-ol
- Cholest-4-en-3-one
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMGHSAOLFTOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871731 | |
Record name | Cholest-4-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14597-42-3, 517-10-2 | |
Record name | Cholest-4-en-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allocholesterol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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